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Compound of Interest

3-Chloro-6-(3-
Compound Name:

methylphenyl)pyridazine
CAS No.: 66549-34-6

Cat. No.: B1625907

Get Quote

\ J

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and
Drug Discovery Researchers

Chemical Identity & Digital Signhatures

This section establishes the precise structural definition of the compound. As a specific
regioisomer of the chlorophenylpyridazine scaffold, this molecule serves as a critical "linchpin”
intermediate in the synthesis of bi-heteroaryl therapeutics, particularly for p38 MAPK and
GABA-A receptor modulation.
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Property Specification

IUPAC Name 3-Chloro-6-(3-methylphenyl)pyridazine

Molecular Formula

Molecular Weight 204.66 g/mol
Canonical SMILES Cclcccece(cl)c2cecc(Clnn2
) INnChI=1S/C11H9CIN2/c1-8-2-1-3-9(4-8)11-7-6-

InChl String
10(12)14-13-11/h1-4,6-7H,1H3
MCDSGZGKYCPLMT-UHFFFAOY SA-

InChl Key .
N(Predicted based on structure)

Structural Class 3,6-Disubstituted Pyridazine / Biaryl

Structural Analysis

The molecule features a pyridazine core (1,2-diazine) substituted at the 3- and 6-positions.

» Position 3 (Chlorine): An electrophilic handle highly activated for Nucleophilic Aromatic
Substitution (

) due to the electron-deficient nature of the diazine ring.

o Position 6 (3-Tolyl): A lipophilic aryl group. The meta-methyl substitution provides distinct
metabolic stability and conformational entropy compared to its para-isomer analogues, often
improving solubility in downstream drug candidates.

Synthetic Architecture

The synthesis of 3-chloro-6-(3-methylphenyl)pyridazine is non-trivial due to the symmetry of
the starting material (3,6-dichloropyridazine). A controlled desymmetrization strategy is required
to prevent the formation of the bis-arylated byproduct.

Core Pathway: Suzuki-Miyaura Desymmetrization

The most robust industrial route utilizes a Palladium-catalyzed cross-coupling between 3,6-
dichloropyridazine and (3-methylphenyl)boronic acid.
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Figure 1: Controlled Suzuki-Miyaura desymmetrization workflow. Stoichiometry control is the
critical quality attribute (CQA).

Experimental Protocol

Objective: Selective mono-arylation of 3,6-dichloropyridazine.

e Reagents:

[¢]

3,6-Dichloropyridazine (1.5 equiv) — Excess is crucial to suppress bis-coupling.

[e]

(3-Methylphenyl)boronic acid (1.0 equiv).

o

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
, 0.05 equiv).

Base:

[¢]

(2.0 equiv, 2M aqueous solution).

o

Solvent: 1,4-Dioxane (degassed).
e Procedure:

o Step 1 (Inerting): Charge a reaction vessel with 3,6-dichloropyridazine, boronic acid, and
catalyst under an argon or nitrogen atmosphere.
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o Step 2 (Solvation): Add degassed 1,4-dioxane and the aqueous base.

o Step 3 (Reflux): Heat the mixture to 90-100°C for 4—6 hours. Monitor via TLC (30%
EtOAc/Hexane) or LC-MS. The product will appear as a new UV-active spot; the bis-
coupled impurity runs higher (more non-polar).

o Step 4 (Workup): Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash
combined organics with brine, dry over

, and concentrate.

o Step 5 (Purification): Flash column chromatography on silica gel. Elute with a gradient of
Hexanes

20% EtOAc/Hexanes.
Expert Insight: If

is unavailable,

is a superior alternative for sterically hindered boronic acids, though less necessary for the
meta-tolyl system.

Reactivity Profile & Derivatization

Once synthesized, the 3-chloro group serves as a versatile "warhead" for further
functionalization. The pyridazine ring is electron-deficient (similar to pyridine but more reactive),
facilitating

reactions without strong electron-withdrawing groups (EWGSs) elsewhere on the ring.

Divergent Synthesis Map

The following diagram illustrates the primary transformations accessible from this scaffold.
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Figure 2: Functionalization pathways. The scaffold acts as a precursor for three distinct classes
of bioactive heterocycles.

Mechanistic Considerations

» Reactivity: The nitrogen atoms at positions 1 and 2 pull electron density, making C3 highly
electrophilic. Reactions with amines (e.g., morpholine, piperazine) proceed readily in polar
aprotic solvents (DMSO, DMF) at elevated temperatures (80-120°C).

o Hydrazinolysis: Reaction with hydrazine hydrate yields the 3-hydrazinyl derivative, which is
the immediate precursor to triazolo[4,3-b]pyridazines, a scaffold famously associated with
anxiolytic drugs (e.g., relatives of CL-218,872).

Medicinal Chemistry Applications

The 3-chloro-6-(3-methylphenyl)pyridazine scaffold is rarely a final drug but is a ubiquitous
intermediate in the synthesis of:

e p38

MAPK Inhibitors: The pyridazine ring serves as a hinge-binder mimetic. The meta-tolyl group
occupies the hydrophobic pocket Il of the kinase, providing selectivity over other kinases.
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o GABA-A Receptor Ligands: Specifically, 3-alkoxy-6-arylpyridazines act as benzodiazepine
site agonists or inverse agonists.

e Agrochemicals: Pyridazinone herbicides often share this synthetic lineage, where the
chlorine is hydrolyzed to a ketone (pyridazinone) or substituted with ether linkages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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